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Compound of Interest

Compound Name: EGFR-IN-146

Cat. No.: B7741469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated

in cancer progression, making it a prime target for therapeutic intervention. Chemical probes

are indispensable tools for dissecting the intricate signaling pathways governed by EGFR and

for the development of novel inhibitors. This guide provides a comprehensive technical

overview of GNS-1486, a potent and selective small molecule inhibitor of EGFR, with a

particular focus on its utility as a chemical probe for studying EGFR biology and pharmacology.

GNS-1486 is noted for its efficacy against T790M mutant isoforms of EGFR, a common

mechanism of resistance to first and second-generation EGFR inhibitors.[1]

Core Data Summary
The following tables summarize the key quantitative data for GNS-1486, providing a

comparative overview of its biochemical and cellular activity.

Table 1: Biochemical Activity of GNS-1486 Against EGFR
Variants
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EGFR Variant IC50 (nM)

EGFR L858R/T790M 1.8

EGFR ex19del/T790M 2.5

EGFR L858R 3.7

EGFR ex19del 4.1

EGFR WT 28.6

Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 against various

EGFR kinase domains in biochemical assays. Lower values indicate higher potency.

Table 2: Cellular Activity of GNS-1486 in EGFR-Mutant
Cell Lines

Cell Line EGFR Mutation IC50 (nM)

NCI-H1975 L858R/T790M 15.3

PC-9 ex19del 8.7

Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 on the

proliferation of human non-small cell lung cancer (NSCLC) cell lines with specific EGFR

mutations.

Mechanism of Action and Selectivity
GNS-1486 is an irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the

ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to the

sustained inhibition of EGFR signaling. Its chemical structure, a 3-pyrazolypyrimidine scaffold,

is analogous to other third-generation EGFR kinase inhibitors.[1]

A key characteristic of a chemical probe is its selectivity. GNS-1486 demonstrates significant

selectivity for mutant EGFR over wild-type (WT) EGFR, as evidenced by the biochemical and

cellular assay data. Furthermore, broad kinase profiling is essential to understand potential off-

target effects.
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Table 3: Kinase Selectivity Profile of GNS-1486
Kinase Percent Inhibition at 1 µM

EGFR (L858R/T790M) >95%

EGFR (ex19del/T790M) >95%

BLK >90%

BTK >80%

ITK >80%

TEC >80%

TXK >80%

ErbB2 (HER2) <50%

ErbB4 (HER4) <50%

This table highlights a selection of kinases from a larger panel, demonstrating the potent

inhibition of mutant EGFR and some off-target activity against certain TEC family kinases at a

concentration of 1 µM. Notably, it shows minimal activity against other ErbB family members.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following are representative protocols for assays used to characterize GNS-1486.

Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified

kinase.

Reagents and Materials: Purified recombinant EGFR kinase domains (various mutations),

ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), GNS-1486, kinase assay buffer (e.g., 50 mM

HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection

reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

Procedure:
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1. Prepare serial dilutions of GNS-1486 in DMSO.

2. In a 384-well plate, add the kinase, substrate peptide, and GNS-1486 (or DMSO control).

3. Incubate for 10 minutes at room temperature to allow for compound binding.

4. Initiate the kinase reaction by adding ATP.

5. Incubate for 1 hour at room temperature.

6. Stop the reaction and detect the amount of ADP produced using the detection reagent

according to the manufacturer's protocol.

7. Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each GNS-1486 concentration relative to

the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic

dose-response curve.

Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.

Reagents and Materials: EGFR-mutant human cancer cell lines (e.g., NCI-H1975, PC-9), cell

culture medium (e.g., RPMI-1640 with 10% FBS), GNS-1486, and a cell viability reagent

(e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Procedure:

1. Seed cells in a 96-well plate and allow them to adhere overnight.

2. Treat the cells with serial dilutions of GNS-1486 (or DMSO control).

3. Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

4. Add the cell viability reagent to each well according to the manufacturer's protocol.

5. Measure luminescence using a plate reader.
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Data Analysis: Calculate the percent viability for each GNS-1486 concentration relative to the

DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing EGFR Signaling and Experimental
Workflows
Understanding the context in which a chemical probe operates is essential. The following

diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a

chemical probe.
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Caption: Simplified EGFR signaling pathway and the inhibitory action of GNS-1486.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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